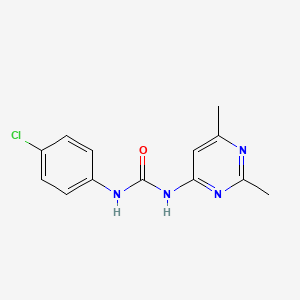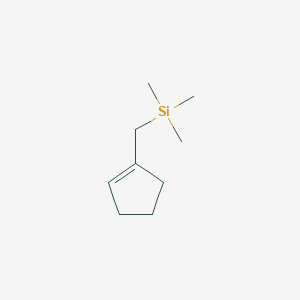
Silane, (1-cyclopenten-1-ylmethyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1-cyclopenten-1-ylmethyl)trimethyl-, also known by its chemical formula C9H18Si , is a unique organosilicon compound. It is characterized by a cyclopentene ring attached to a silicon atom, which is further bonded to three methyl groups. This compound is notable for its reactivity and stability, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclopenten-1-ylmethyl)trimethyl- typically involves the reaction of cyclopentene with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle organosilicon compounds .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-cyclopenten-1-ylmethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the silicon atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Scientific Research Applications
Silane, (1-cyclopenten-1-ylmethyl)trimethyl- finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biological molecules and surfaces.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its stability and reactivity.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism by which Silane, (1-cyclopenten-1-ylmethyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to stabilize positive charges through hyperconjugation plays a crucial role in its reactivity. This property allows the compound to participate in various electrophilic and nucleophilic reactions, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohepten-1-yl(trimethyl)silane
- 1-Cyclododecen-1-yl(trimethyl)silane
- 2-Cyclohexen-1-yl(trimethyl)silane
- 2-Cycloocten-1-yl(trimethyl)silane
Uniqueness
Silane, (1-cyclopenten-1-ylmethyl)trimethyl- is unique due to its specific ring structure and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes. Its ability to undergo a wide range of reactions and form stable products sets it apart from other similar compounds .
Properties
CAS No. |
75311-60-3 |
|---|---|
Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
cyclopenten-1-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-10(2,3)8-9-6-4-5-7-9/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
WFXYIWQKBKKUCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
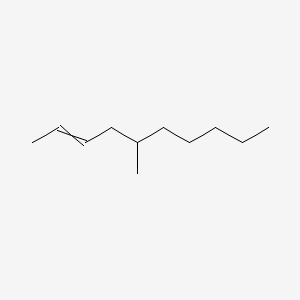
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
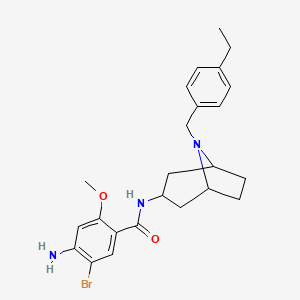
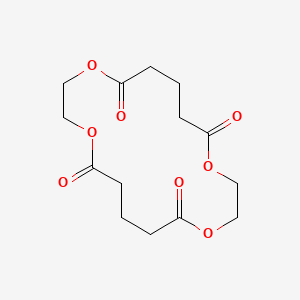
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
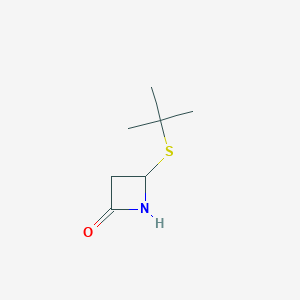
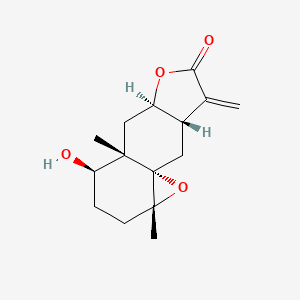
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
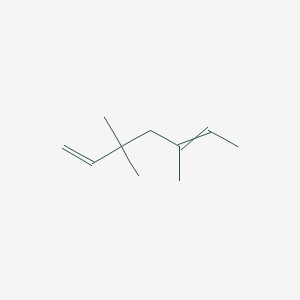
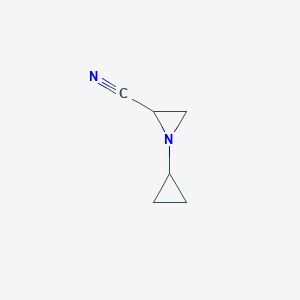

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
